molecular formula C14H10F2O2 B6399711 2-(2,4-Difluorophenyl)-6-methylbenzoic acid CAS No. 1261956-69-7

2-(2,4-Difluorophenyl)-6-methylbenzoic acid

Cat. No.: B6399711
CAS No.: 1261956-69-7
M. Wt: 248.22 g/mol
InChI Key: HXNOKJZJCDPEPJ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-6-methylbenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

2-(2,4-difluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-3-2-4-11(13(8)14(17)18)10-6-5-9(15)7-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOKJZJCDPEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689585
Record name 2',4'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-69-7
Record name 2',4'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-6-methylbenzoic acid typically involves the introduction of fluorine atoms and a methyl group onto a benzoic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to enhance reaction efficiency and yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2,6-Difluorobenzoic acid: Similar structure but different fluorine atom positions, leading to distinct chemical properties.

    2,4-Difluorophenylacetic acid: Contains an acetic acid moiety instead of a benzoic acid, resulting in different reactivity and applications.

Uniqueness

2-(2,4-Difluorophenyl)-6-methylbenzoic acid is unique due to the specific arrangement of fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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